![molecular formula C15H18N2O2 B3033254 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethoxybenzaldehyde CAS No. 1011349-26-0](/img/structure/B3033254.png)
3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethoxybenzaldehyde
Overview
Description
Pyrazole-based ligands have gained significant attention due to their various potential applications in the catalysis area, medicine, biomimetism studies , and more . Pyrazole and its derivatives can promote a unique coordination with the metal ions, which can be used as a precursor for the development of metalloenzyme .
Synthesis Analysis
The synthesis of pyrazole-based ligands has been demonstrated in various studies. For instance, the ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis
In one study, the crystalline structure of a compound was completely determined by single-crystal X-ray diffraction . The indolizine ring system in the molecule is essentially planar, with r.m.s. deviations of 0.030 and 0.028 Å .Chemical Reactions Analysis
Pyrazole-based ligands have shown excellent catalytic activities for the oxidation of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals .Physical And Chemical Properties Analysis
The pyrazole rings of these polyazole ligands are characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Antiparasitic Activity : Recent studies have highlighted the antileishmanial and antimalarial potential of this compound . It may serve as a scaffold for designing novel drugs against protozoan infections.
Catalysis and Organic Synthesis
- Ligand Design : Researchers have synthesized pyrazole-based ligands, including derivatives of our compound, for catalytic applications. These ligands can be employed in oxidation reactions, such as the conversion of catechol to o-quinone .
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to exhibit diverse pharmacological effects, suggesting that they may interact with a variety of biological targets .
Mode of Action
It is known that pyrazole derivatives can promote unique coordination with metal ions, which can be used as a precursor for the development of metalloenzyme . This suggests that the compound might interact with its targets through coordination chemistry.
Biochemical Pathways
Pyrazole derivatives have been reported to exhibit catalytic properties in the oxidation reaction of catechol to o-quinone . This suggests that the compound might affect the biochemical pathways related to oxidation reactions.
Result of Action
Pyrazole derivatives have been reported to exhibit diverse pharmacological effects, suggesting that the compound might induce a variety of molecular and cellular changes .
Action Environment
Factors like the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts have been reported to significantly influence the catalytic activities of pyrazole derivatives .
properties
IUPAC Name |
3-[(3,5-dimethylpyrazol-1-yl)methyl]-4-ethoxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-4-19-15-6-5-13(10-18)8-14(15)9-17-12(3)7-11(2)16-17/h5-8,10H,4,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUQGVAVTOOIQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=O)CN2C(=CC(=N2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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